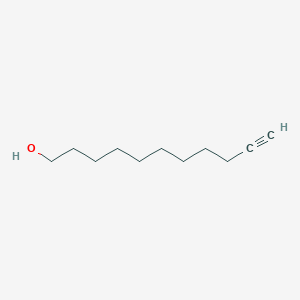

10-Undecyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

undec-10-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQZOUNRPZBQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062638 | |

| Record name | 10-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2774-84-7 | |

| Record name | 10-Undecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2774-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002774847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Undecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Undecyn-1-ol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecyn-1-ol is a bifunctional linear-chain alcohol characterized by a terminal alkyne and a primary hydroxyl group. This unique structure makes it a valuable building block in organic synthesis, particularly in the fields of pharmaceuticals, materials science, and bioorthogonal chemistry. Its ability to undergo a variety of chemical transformations, including esterification, oxidation, and "click" chemistry reactions, allows for its incorporation into a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 10-undecyn-1-ol, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in drug development and research.

Physical and Chemical Properties

10-Undecyn-1-ol is a combustible liquid that is air-sensitive and should be stored under an inert atmosphere, such as argon.[1] It is incompatible with strong oxidizing agents and strong bases.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O | [1][3][4][5][6] |

| Molecular Weight | 168.28 g/mol | [1][3][4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 110-111 °C at 4 mmHg | [2] |

| Density | 0.877 g/mL at 20 °C | [4][6] |

| Refractive Index (n20/D) | 1.457 | [4][6] |

| Flash Point | 100 °C (closed cup) | [4] |

| Solubility | Immiscible with water. Soluble in alcohol and ether. | [2][7] |

| CAS Number | 2774-84-7 | [1][3][4][5][6] |

Synthesis of 10-Undecyn-1-ol

Experimental Protocol: Reduction of 10-Undecynoic Acid

Materials:

-

10-Undecynoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of 10-Undecynoic Acid: A solution of 10-undecynoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the carboxylic acid starting material.

-

Work-up: The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by the sequential addition of water and a 15% aqueous sodium hydroxide (B78521) solution. The resulting granular precipitate of aluminum salts is removed by filtration through a pad of celite.

-

Extraction and Drying: The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude 10-undecyn-1-ol. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[8]

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of 10-Undecyn-1-ol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-25 mg of 10-undecyn-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-90° pulse angle and 8-16 scans.[9]

-

Data Processing: Process the free induction decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 50-100 mg of 10-undecyn-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Protocol:

-

Sample Preparation: As 10-undecyn-1-ol is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two KBr or NaCl plates.[10]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. Key expected peaks include a broad O-H stretch around 3300 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a sharp C≡C-H stretch around 3310 cm⁻¹, a weak C≡C stretch around 2120 cm⁻¹, and a C-O stretch around 1050 cm⁻¹.

DOT Script for Characterization Workflow

Caption: Workflow for spectroscopic characterization.

Applications in Drug Development

The dual functionality of 10-undecyn-1-ol makes it a versatile tool in drug discovery and development.

As a Building Block in Pharmaceutical Synthesis

10-Undecyn-1-ol serves as a key intermediate in the synthesis of various biologically active molecules.[11] The terminal alkyne can be utilized in coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or esterified to introduce different functional groups. For instance, it can be a precursor in the synthesis of prostaglandin (B15479496) analogs, which are used to treat a variety of conditions, including glaucoma and ulcers.[12][13]

Antifungal Activity

10-Undecyn-1-ol has been reported to exhibit antifungal activity.[14] While the precise mechanism for this specific compound is not fully elucidated, the antifungal action of other long-chain unsaturated alcohols and fatty acids is known to involve the disruption of the fungal cell membrane's integrity and the inhibition of enzymes crucial for sterol biosynthesis, such as ergosterol.[15][16] This disruption leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death.[16] The terminal alkyne functionality may also contribute to its bioactivity.[17]

Role in Bioorthogonal Chemistry and Drug Conjugates

The terminal alkyne group of 10-undecyn-1-ol is a key functional handle for bioorthogonal "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[18][19] These reactions are highly specific and can be performed in complex biological environments without interfering with native biochemical processes.[20]

In drug development, 10-undecyn-1-ol can be used as a linker to conjugate a targeting moiety (e.g., an antibody or a peptide) to a cytotoxic drug, forming an antibody-drug conjugate (ADC) or a peptide-drug conjugate (PDC).[21] The hydroxyl group provides a point of attachment for the drug, while the alkyne can be used to "click" the drug-linker construct to an azide-modified targeting molecule. This targeted delivery approach can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity.

DOT Script for Bioorthogonal Ligation

Caption: Bioorthogonal "click" chemistry application.

Conclusion

10-Undecyn-1-ol is a valuable and versatile chemical entity with significant potential in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and characterization, make it an attractive building block for researchers. The presence of both a terminal alkyne and a primary alcohol allows for a wide range of chemical modifications, enabling its use in the synthesis of complex pharmaceuticals, as an antifungal agent, and as a critical component in the construction of targeted drug delivery systems through bioorthogonal chemistry. Further exploration of its biological activities and applications is likely to yield new opportunities in medicinal chemistry and materials science.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. 10-Undecyn-1-ol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 10-Undecyn-1-ol = 95.0 GC 2774-84-7 [sigmaaldrich.com]

- 5. 10-Undecyn-1-ol = 95.0 GC 2774-84-7 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Improvement of antifungal activity of 10-undecyn-1-ol by inclusion complexation with cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. researchgate.net [researchgate.net]

- 19. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 21. pcbiochemres.com [pcbiochemres.com]

10-Undecyn-1-ol CAS number 2774-84-7

An In-depth Technical Guide to 10-Undecyn-1-ol (CAS: 2774-84-7)

Introduction

10-Undecyn-1-ol (CAS Number: 2774-84-7) is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable intermediate and building block in various fields of organic synthesis. Its molecular formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol .[2] The presence of both a reactive hydroxyl group and a terminal triple bond allows for selective modifications at either end of the C₁₁ chain, making it a versatile precursor for more complex molecules.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with 10-Undecyn-1-ol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

10-Undecyn-1-ol is a clear, colorless to pale yellow liquid at room temperature.[3][4] It is characterized by specific physical constants and spectroscopic signatures that confirm its identity and purity.

Physicochemical Data

The key physical and chemical properties of 10-Undecyn-1-ol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2774-84-7 | [3][4] |

| Molecular Formula | C₁₁H₂₀O | [3][4] |

| Molecular Weight | 168.28 g/mol | [2][5] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Form | Liquid | [3][6] |

| Density | 0.877 g/mL at 20 °C | [7] |

| Boiling Point | 110 - 111 °C at 4 mmHg | [6] |

| Refractive Index (n20/D) | 1.4535 - 1.4605 | [3] |

| Flash Point | 100 °C (212 °F) - closed cup | |

| InChI Key | YUQZOUNRPZBQJK-UHFFFAOYSA-N | [3][5] |

| SMILES String | OCCCCCCCCCC#C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 10-Undecyn-1-ol.

| Technique | Key Signals / Data | Source(s) |

| Assay (GC) | ≥95.0% | [3] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to structure | [3] |

| Kovats Retention Index (Standard Polar) | 2318 | [5] |

Synthesis and Purification

The most common and established synthesis of 10-Undecyn-1-ol involves the conversion of its more readily available alkene analogue, 10-undecen-1-ol (B85765).[1] Other routes include the reduction of 10-undecynoic acid or its esters.[1]

Synthesis from 10-Undecen-1-ol

This synthesis is a standard two-step transformation that proceeds via bromination of the double bond, followed by a double dehydrobromination to form the terminal alkyne.[1]

This protocol is adapted from analogous procedures for converting terminal alkenes to alkynes.[1]

Step 1: Bromination of 10-Undecen-1-ol

-

Dissolve 10-undecen-1-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a stir bar.

-

Cool the solution to below 0°C using an ice-salt bath.

-

Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise from the dropping funnel. Maintain the temperature below 0°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 10,11-dibromoundecan-1-ol, which can be used in the next step without further purification.

Step 2: Double Dehydrobromination

-

In a three-necked flask equipped with a mechanical stirrer and a condenser cooled with dry ice/acetone, prepare a suspension of sodamide (NaNH₂, ~2.5 eq.) in liquid ammonia (B1221849).[8]

-

Slowly add a solution of the crude 10,11-dibromoundecan-1-ol from Step 1 in a minimal amount of anhydrous ether to the stirred sodamide suspension.

-

Stir the reaction mixture for several hours (typically 6-8 hours) while maintaining the liquid ammonia reflux.[1][8]

-

After the reaction is complete, cautiously quench the excess sodamide by the slow addition of solid ammonium (B1175870) chloride.[8]

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water to the residue, and extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude 10-undecyn-1-ol.

Figure 1: General workflow for the synthesis of 10-Undecyn-1-ol from 10-undecen-1-ol.

Purification

Crude 10-undecyn-1-ol obtained from synthesis is typically purified by vacuum distillation or column chromatography on silica (B1680970) gel to achieve high purity (≥95.0%).[9]

Chemical Reactivity and Applications

The bifunctional nature of 10-undecyn-1-ol dictates its reactivity. The primary alcohol can undergo oxidation or esterification, while the terminal alkyne is a handle for coupling reactions, such as those used in "click chemistry," or for chain elongation.

Lipase-Catalyzed Esterification

The primary alcohol group of 10-undecyn-1-ol is an excellent substrate for lipase-catalyzed esterification reactions.[1] This biocatalytic method allows for the formation of esters under mild conditions, preserving the sensitive terminal alkyne functionality.[1] The compound has been used in the esterification of pentanoic and stearic acids.[1][3][4]

-

To a solution of 10-undecyn-1-ol (1.0 eq.) and a carboxylic acid (e.g., pentanoic acid, 1.0-1.5 eq.) in an appropriate organic solvent (e.g., hexane (B92381) or toluene), add a commercial lipase (B570770) preparation (e.g., Novozym 435).

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring. The removal of water, a byproduct, can drive the equilibrium towards the product, often achieved by performing the reaction under vacuum or with a molecular sieve.

-

Monitor the reaction progress using TLC or GC analysis.

-

Upon completion, filter off the immobilized lipase for reuse.

-

Wash the organic solution with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product via column chromatography if necessary.

Figure 2: Pathway of lipase-catalyzed esterification of 10-Undecyn-1-ol.

Applications in Synthesis

-

Pheromone Synthesis : 10-Undecyn-1-ol is a key starting material for the stereospecific synthesis of insect pheromones, such as Bombykol, the sex pheromone of the silkworm moth.[1]

-

Chain Elongation via Grignard Reactions : The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile. Alternatively, related long-chain alkynols can be synthesized using Grignard reactions for chain elongation, highlighting the utility of this structural motif.[1]

-

Bifunctional Linker : The dual functionality allows 10-undecyn-1-ol to be used as a linker molecule.[1] For example, it can be attached to a surface via the alcohol group (e.g., forming an ester with a carboxylated surface), leaving the terminal alkyne available for subsequent "click" reactions to attach biomolecules or other probes.[1]

Figure 3: Logic diagram for carbon chain extension using the terminal alkyne.

Biological and Pharmacological Properties

10-Undecyn-1-ol has been identified as a natural product in plants like Kaempferia galanga and Azadirachta indica.[1][5] It is reported to possess antifungal and antibacterial activity.[1]

Antimicrobial Activity

Extracts containing 10-undecyn-1-ol have shown inhibitory effects against various bacteria.

| Source Organism | Bacterial Species Tested | Observed Activity | Reported Concentration (MIC/MBC) | Source(s) |

| Viola odorata Linn (oil) | Escherichia coli, Staphylococcus aureus | Inhibitory and bactericidal | 0.031 g/ml | [1] |

| Cladophora glomerata (extract) | E. coli, S. aureus, Klebsiella pneumoniae, Proteus mirabilis, Citrobacter | Inhibitory | Not specified for pure compound | [1] |

Safety and Handling

Proper handling of 10-Undecyn-1-ol is essential in a laboratory setting. It is a combustible liquid and requires specific storage and personal protective equipment.

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) | [6] |

| Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Keep away from oxidizing agents. | [6] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [6] |

| Storage Class Code | 10 - Combustible liquids | |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [6] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [6] |

| Fire Extinguishing Media | Carbon dioxide (CO₂), powder, water spray. | [6] |

Conclusion

10-Undecyn-1-ol is a highly versatile and valuable chemical intermediate. Its bifunctional nature, with a primary alcohol and a terminal alkyne, provides two distinct points for chemical modification, enabling its use in a wide range of applications from the synthesis of complex natural products like pheromones to its role as a molecular linker in materials science and biotechnology. Its inherent biological activity further broadens its potential applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.

References

- 1. 10-Undecyn-1-ol|CAS 2774-84-7|Research Chemical [benchchem.com]

- 2. 10-Undecyn-1-ol, 96% | Fisher Scientific [fishersci.ca]

- 3. 10-Undecyn-1-ol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 10-Undecyn-1-ol, 10-Undecynol, Undec-10-yn-1-ol, 10-Undecyne-1-ol, 11-Hydroxy-1-undecyne, 2774-84-7, undecynol, undecyn, Mumbai, India [jaydevchemicals.com]

- 5. 10-Undecyn-1-ol | C11H20O | CID 76015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. alkalisci.com [alkalisci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 10-Undecyn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 10-undecyn-1-ol. This bifunctional molecule, featuring a terminal alkyne and a primary alcohol, is a valuable building block in organic synthesis. The following sections detail its characteristic spectral features, offering a basis for material identification, structural verification, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For 10-undecyn-1-ol, both ¹H and ¹³C NMR provide unambiguous confirmation of its carbon skeleton and the location of its key functional groups.

¹H NMR Spectral Data

The proton NMR spectrum of 10-undecyn-1-ol is characterized by distinct signals corresponding to the protons of the terminal alkyne, the alcohol group, the carbon chain, and the carbon adjacent to the hydroxyl group. The data presented below is representative for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.64 | Triplet | 2H | H-1 (HO-CH ₂) |

| ~ 2.18 | Triplet | 2H | H-9 (-CH ₂-C≡CH) |

| ~ 1.94 | Triplet | 1H | H-11 (≡C-H ) |

| ~ 1.56 | Multiplet | 2H | H-2 (-CH₂-CH ₂-OH) |

| ~ 1.25 - 1.45 | Multiplet | 12H | H-3 to H-8 (-(C H₂)₆-) |

| ~ 1.6 (variable) | Singlet (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on sample concentration, temperature, and solvent purity. Its signal may be broad and is often exchanged with D₂O.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The sp-hybridized carbons of the alkyne group are particularly diagnostic, appearing in a distinct region of the spectrum.

| Chemical Shift (δ) ppm | Assignment |

| ~ 84.7 | C-10 (C ≡CH) |

| ~ 68.0 | C-11 (C≡C H) |

| ~ 63.1 | C-1 (HO-C H₂) |

| ~ 32.8 | C-2 |

| ~ 29.5 - 28.5 (multiple) | C-3 to C-8 |

| ~ 25.7 | C-9 |

| ~ 18.4 | C-3 |

Note: Assignments for the central methylene (B1212753) carbons (C-3 to C-8) can be complex due to signal overlap and may require advanced 2D NMR techniques for definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 10-undecyn-1-ol shows characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the terminal alkyne C≡C and ≡C-H bonds, and the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3330 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |

| ~ 3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~ 2925, ~ 2855 | Strong | C-H stretch (aliphatic CH₂) |

| ~ 2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |

| ~ 1465 | Medium | C-H bend (aliphatic CH₂) |

| ~ 1058 | Strong | C-O stretch (primary alcohol) |

| ~ 630 | Strong | ≡C-H bend (out-of-plane) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of 10-undecyn-1-ol.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 10-undecyn-1-ol for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

-

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small drop of neat 10-undecyn-1-ol directly onto the center of the ATR crystal, ensuring full coverage.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will perform the background subtraction. Identify and label the major absorption peaks in the final spectrum. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 10-undecyn-1-ol using the discussed spectroscopic methods.

Caption: Logical workflow for structural elucidation.

An In-depth Technical Guide to the Synthesis and Purification of 10-Undecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 10-undecyn-1-ol, a valuable bifunctional molecule with applications in organic synthesis, materials science, and pharmaceutical development. This document details a primary synthetic pathway, including experimental protocols, and discusses purification methodologies to obtain high-purity 10-undecyn-1-ol.

Introduction

10-Undecyn-1-ol is a long-chain terminal alkynol characterized by the presence of a hydroxyl group at one end of its eleven-carbon chain and a terminal alkyne at the other. This unique structure allows for orthogonal functionalization, making it a versatile building block for the synthesis of more complex molecules, including polymers, surfactants, and biologically active compounds. The terminal alkyne can undergo a variety of reactions, such as click chemistry, Sonogashira coupling, and hydrofunctionalization, while the primary alcohol can be oxidized or converted to other functional groups.

Synthetic Pathway

A robust and accessible synthetic route to 10-undecyn-1-ol proceeds through a two-step sequence starting from the commercially available 10-undecenoic acid. The first step involves the conversion of the terminal alkene to a terminal alkyne to produce 10-undecynoic acid. The second step is the selective reduction of the carboxylic acid moiety to a primary alcohol.

Synthesis of 10-Undecynoic Acid

The synthesis of 10-undecynoic acid from 10-undecenoic acid is a well-established procedure involving bromination of the double bond followed by a double dehydrobromination.

-

Materials:

-

10-Undecenoic acid

-

Bromine

-

Dry diethyl ether

-

Liquid ammonia (B1221849)

-

Sodium metal

-

Ferric chloride (anhydrous)

-

Ammonium (B1175870) chloride

-

Hydrochloric acid (6N)

-

Petroleum ether

-

-

Procedure:

-

Bromination: Dissolve 10-undecenoic acid (50 g, 0.271 mol) in 210 mL of dry diethyl ether in a flask equipped with a dropping funnel and a stirrer. Cool the solution to below 0°C using an ice bath. Add bromine (approximately 15 mL) dropwise with constant stirring, maintaining the temperature below 0°C, until the bromine color persists. Remove excess bromine by adding a few drops of 10-undecenoic acid.

-

Preparation of Sodamide: In a 3-L three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, add 1.5 L of liquid ammonia. Add a catalytic amount of anhydrous ferric chloride (1.2-1.5 g). Cautiously add sodium metal (total of 27.7 g, 1.2 g-atoms) in small pieces.

-

Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromoundecanoic acid from the first step to the freshly prepared sodamide solution in liquid ammonia. Stir the reaction mixture for 6 hours.

-

Work-up: After the reaction is complete, cautiously add an excess of solid ammonium chloride (40 g) to destroy the excess sodamide. Allow the ammonia to evaporate overnight in a fume hood. Add 1 L of water to the residue. Separate the ethereal layer and extract the aqueous layer with two 200-mL portions of ether. Acidify the aqueous solution with 6N hydrochloric acid and extract with three 200-mL portions of ether.

-

Purification: Combine the final ethereal extracts, wash with water until the pH is neutral, and dry over anhydrous sodium sulfate (B86663). After removing the solvent, the crude product is purified by fractional distillation. The fraction distilling at 124–130°C/3 mm is collected and can be further purified by recrystallization from petroleum ether to yield white crystals of 10-undecynoic acid.[1]

-

Reduction of 10-Undecynoic Acid to 10-Undecyn-1-ol

The selective reduction of the carboxylic acid in the presence of the terminal alkyne is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation. While LAH can reduce alkynes under certain conditions, the reduction of a carboxylic acid is generally much faster, allowing for a chemoselective reaction.

-

Materials:

-

10-Undecynoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

15% Aqueous sodium hydroxide (B78521)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add LAH (1.5 eq.) and anhydrous THF under a nitrogen atmosphere. Cool the stirred suspension to 0°C using an ice bath.

-

Addition of 10-Undecynoic Acid: Dissolve 10-undecynoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the 10-undecynoic acid solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Work-up (Fieser workup): Cool the reaction mixture to 0°C and slowly and carefully add ethyl acetate dropwise to quench the excess LAH until the effervescence ceases. Subsequently, add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH in grams. Stir the resulting mixture at room temperature for 30 minutes to form a granular precipitate of aluminum salts.

-

Isolation: Filter the mixture through a pad of Celite or anhydrous magnesium sulfate to remove the aluminum salts, washing the filter cake with additional THF or diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification of 10-Undecyn-1-ol

The crude 10-undecyn-1-ol obtained after the reduction step typically requires purification to remove any unreacted starting material, byproducts, and residual reagents. The primary method for purification is silica (B1680970) gel column chromatography.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh)

-

Eluent System: A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 5% ethyl acetate in hexane, with the polarity gradually increased as needed based on TLC analysis.

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and compact bed.

-

Sample Loading: Dissolve the crude 10-undecyn-1-ol in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure 10-undecyn-1-ol and remove the solvent under reduced pressure to yield the purified product as a colorless to pale yellow liquid.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and physicochemical properties of 10-undecyn-1-ol.

Table 1: Synthesis Parameters and Yields

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| Synthesis of 10-Undecynoic Acid | 10-Undecenoic Acid | Bromine, Sodium Amide in liquid NH₃ | Diethyl ether | ~50-60% |

| Reduction to 10-Undecyn-1-ol | 10-Undecynoic Acid | Lithium Aluminum Hydride | Anhydrous THF | >90% |

Table 2: Physicochemical Properties of 10-Undecyn-1-ol

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 111-112 °C at 0.005 bar[2] |

| Density | 0.877 g/mL at 20 °C[3] |

| Refractive Index (n20/D) | 1.457[3] |

Visualizations

Synthetic Pathway

Caption: Synthetic route to 10-Undecyn-1-ol from 10-undecenoic acid.

Purification Workflow

Caption: General workflow for the purification of 10-Undecyn-1-ol.

References

A Technical Guide to the Solubility of 10-Undecyn-1-ol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 10-undecyn-1-ol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the principles governing its solubility and provides a comprehensive experimental protocol for its determination.

Introduction to 10-Undecyn-1-ol and Solubility Principles

10-Undecyn-1-ol (CAS No. 2774-84-7) is a long-chain acetylenic alcohol with the chemical formula C₁₁H₂₀O. Its molecular structure, consisting of a long, nonpolar eleven-carbon chain and a polar hydroxyl (-OH) group, is the primary determinant of its solubility. The overarching principle of "like dissolves like" governs its behavior in various solvents.[1][2]

The long hydrocarbon tail imparts significant hydrophobic (water-repelling) character, making it poorly soluble in polar solvents like water.[3][4] Conversely, this nonpolar characteristic suggests good solubility in nonpolar organic solvents. The terminal hydroxyl group can participate in hydrogen bonding, which can promote solubility in polar protic solvents like alcohols, but the effect of the long carbon chain is dominant.[1][5] Generally, for alcohols, water solubility decreases significantly as the carbon chain length increases beyond four or five carbons.[5][6]

Physicochemical Properties and Qualitative Solubility

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₁H₂₀O | The high carbon-to-oxygen ratio indicates a predominantly nonpolar character. |

| Molecular Weight | 168.28 g/mol | - |

| Appearance | Clear, colorless to pale yellow liquid | - |

| Density | 0.877 g/mL at 20 °C | - |

| Water Solubility | Immiscible | The long hydrophobic carbon chain prevents dissolution in water. |

| Predicted Solubility | High | Expected to be miscible or highly soluble in nonpolar and moderately polar organic solvents (e.g., hexane, toluene, ethers). |

| Predicted Solubility | Moderate to High | Expected to be soluble in polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol) solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[7][8][9] The following protocol outlines the steps to measure the solubility of 10-undecyn-1-ol.

Objective: To determine the concentration of 10-undecyn-1-ol in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

10-Undecyn-1-ol (≥95% purity)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps (B75204) (e.g., 10-20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV))

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a known volume of the selected solvent (e.g., 5 mL) to a glass vial.

-

Add an excess amount of 10-undecyn-1-ol to the solvent. An excess is critical to ensure that a saturated solution is formed. Visually, this means a separate phase of the solute should be present.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved 10-undecyn-1-ol to separate completely from the saturated solution, typically by settling.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a pipette. Be cautious not to disturb the undissolved layer.

-

Filter the collected aliquot through a 0.45 µm syringe filter to remove any microscopic, undissolved droplets.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. A series of dilutions may be necessary.

-

-

Quantification:

-

Prepare a series of calibration standards of 10-undecyn-1-ol in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The result is the solubility of 10-undecyn-1-ol in the specific solvent at the tested temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

Caption: Workflow for experimental solubility determination of 10-undecyn-1-ol.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Khan Academy [khanacademy.org]

- 3. homework.study.com [homework.study.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

Navigating the Procurement and Purity of 10-Undecyn-1-ol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the sourcing and verification of specialty chemicals like 10-Undecyn-1-ol are critical preliminary steps to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the commercial availability and purity of 10-Undecyn-1-ol, alongside methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity Specifications

10-Undecyn-1-ol, a long-chain acetylenic alcohol, is a valuable building block in various synthetic applications, including the development of novel therapeutics and advanced materials. Several chemical suppliers offer this compound, typically with purities assessed by gas chromatography (GC). The table below summarizes the offerings from prominent commercial vendors.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | ≥95.0% | Gas Chromatography (GC)[1] |

| Thermo Scientific Chemicals | 96% (Assay ≥95.0%) | Gas Chromatography (GC)[2] |

| GFS Chemicals | 97% (Assay ≥96.50%) | Gas Chromatography-Flame Ionization Detection (GC-FID)[3] |

| CP Lab Safety | min 95% | Gas Chromatography (GC)[4] |

Experimental Protocols

While commercially available, the synthesis and purification of 10-Undecyn-1-ol may be necessary for specific research applications requiring higher purity or isotopically labeled analogues. The following sections detail established, albeit generalized, protocols that can be adapted for this purpose.

Synthesis of 10-Undecyn-1-ol via Reduction of 10-Undecynoic Acid

A common synthetic route to 10-Undecyn-1-ol involves the reduction of its corresponding carboxylic acid, 10-undecynoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, as it selectively reduces the carboxylic acid moiety without affecting the terminal alkyne.

Materials:

-

10-Undecynoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

15% aqueous sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diatomaceous earth (Celite)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere. The resulting suspension is cooled to 0 °C using an ice bath.

-

Addition of 10-Undecynoic Acid: A solution of 10-undecynoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction Completion: Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Work-up and Quenching: The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by a Fieser workup involving the sequential addition of water, 15% aqueous NaOH, and then more water.[5] This procedure results in the formation of a granular precipitate of aluminum salts.

-

Isolation of Crude Product: The precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with THF. The combined organic filtrates are then washed sequentially with deionized water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 10-Undecyn-1-ol.

Purification by Silica (B1680970) Gel Column Chromatography

The crude product can be purified by flash column chromatography on silica gel to remove any unreacted starting material and byproducts.

Materials:

-

Crude 10-Undecyn-1-ol

-

Silica gel (230-400 mesh)

-

Ethyl acetate

Procedure:

-

Column Packing: A slurry of silica gel in hexane is prepared and packed into a chromatography column.[6] A layer of sand is added to the top of the silica gel to prevent disturbance during solvent addition.[6][7]

-

Sample Loading: The crude 10-Undecyn-1-ol is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The product is eluted from the column using a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. A starting eluent of 4% ethyl acetate in hexane is often effective for similar long-chain alcohols.[5]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the purified product.

-

Isolation of Pure Product: The fractions containing the pure 10-Undecyn-1-ol are combined and the solvent is removed under reduced pressure.

Analytical Methods for Purity Determination

The purity of the synthesized or commercially sourced 10-Undecyn-1-ol should be rigorously verified. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard method for assessing the purity of volatile and semi-volatile compounds like 10-Undecyn-1-ol. Due to the polar nature of the hydroxyl group, derivatization is often recommended to improve peak shape and volatility.[8]

Sample Preparation (Silylation):

-

A small sample of 10-Undecyn-1-ol is dissolved in a suitable solvent (e.g., dichloromethane).

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample solution.

-

The mixture is heated to ensure complete derivatization.

GC-FID Conditions (Typical):

-

Column: A non-polar to mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[8]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[8]

-

Injector: Split/splitless injector, operated in split mode.[8]

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.[8]

-

Detector: Flame Ionization Detector (FID) with typical hydrogen and air flow rates.

Quantitative ¹H-NMR Spectroscopy (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[9] The purity is determined by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity and concentration.[10][11]

Procedure:

-

Sample Preparation: A precisely weighed amount of the 10-Undecyn-1-ol sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).

-

¹H-NMR Data Acquisition: The ¹H-NMR spectrum is acquired under conditions that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

-

Data Processing and Purity Calculation: The spectrum is carefully phased and baseline corrected. The purity of the 10-Undecyn-1-ol is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and purity verification of 10-Undecyn-1-ol.

References

- 1. 10-Undecyn-1-ol = 95.0 GC 2774-84-7 [sigmaaldrich.com]

- 2. 10-Undecyn-1-ol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. pubsapp.acs.org [pubsapp.acs.org]

An In-depth Technical Guide to the Safe Handling, and Storage of 10-Undecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage requirements for 10-undecyn-1-ol, a valuable building block in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 10-undecyn-1-ol is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | |

| Molecular Weight | 168.28 g/mol | |

| Appearance | Clear, colorless to yellow liquid | |

| Density | 0.877 g/mL at 20 °C | |

| Flash Point | 100 °C (212 °F) - closed cup | [1] |

| Boiling Point | 111-112 °C at 4 mmHg | |

| Refractive Index | n20/D 1.457 | |

| CAS Number | 2774-84-7 |

Hazard Identification and Toxicology

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 10-undecyn-1-ol is not considered hazardous.[2] However, as with any chemical, caution should be exercised.

Potential Health Effects:

-

Eye Contact: May cause transient irritation.

-

Skin Contact: Prolonged or repeated contact may cause mild irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been thoroughly investigated.

Toxicity Data:

No specific quantitative toxicity data (e.g., LD50) is readily available in the reviewed safety data sheets.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Storage and Incompatibility

Correct storage conditions are vital for maintaining the quality of 10-undecyn-1-ol and preventing hazardous reactions.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[2]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops or persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The material is combustible.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Workflows

While specific experimental protocols will vary depending on the application, the following diagrams illustrate a generalized workflow for the safe handling of 10-undecyn-1-ol and the appropriate response to a spill.

Caption: A logical workflow for the safe handling of 10-undecyn-1-ol.

Caption: A step-by-step protocol for responding to a 10-undecyn-1-ol spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) for 10-undecyn-1-ol before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of 10-Undecyn-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal and chemical stability of 10-undecyn-1-ol (CAS No. 2774-84-7). It outlines key physicochemical properties, discusses potential degradation pathways, and furnishes detailed experimental protocols for assessing stability through thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies. This document is intended to serve as a foundational resource for professionals handling this compound in research and development settings, particularly in the context of drug development where stability is a critical quality attribute.

Introduction

10-Undecyn-1-ol is a bifunctional linear-chain molecule featuring a terminal alkyne and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis, including the manufacture of insect pheromones and as a linker in drug delivery systems.[1] Understanding its thermal and chemical stability is paramount for ensuring its safe handling, establishing appropriate storage conditions, and predicting its compatibility with other reagents and excipients in complex formulations.

This guide details the methodologies required to rigorously evaluate the stability of 10-undecyn-1-ol, aligning with standard practices in the pharmaceutical and chemical industries.

Physicochemical Properties of 10-Undecyn-1-ol

A summary of the key physical and chemical properties of 10-undecyn-1-ol is presented in Table 1. These properties are fundamental to its handling and stability assessment.

| Property | Value | Reference |

| CAS Number | 2774-84-7 | [2][3] |

| Molecular Formula | C₁₁H₂₀O | [3][4] |

| Molecular Weight | 168.28 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Density | 0.877 g/mL at 20 °C | [3] |

| Flash Point | 100 °C (212 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.457 | [3] |

| Storage Class | 10 - Combustible liquids | [3] |

Thermal Stability Assessment

The thermal stability of a compound dictates its resistance to decomposition upon heating. For 10-undecyn-1-ol, the presence of a high-energy terminal alkyne group suggests a potential for exothermic decomposition at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying this stability.[6][7]

Key Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to determine the onset temperature of decomposition and quantify mass loss during thermal events.

-

Objective: To determine the temperature at which 10-undecyn-1-ol begins to degrade and to quantify the mass loss profile.

-

Instrumentation: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 1, TA Instruments Q5000).

-

Procedure:

-

Tare a clean, inert sample pan (typically alumina (B75360) or platinum).

-

Dispense 5-10 mg of 10-undecyn-1-ol into the pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

-

-

Data Analysis: The primary data points to be extracted are the onset temperature of decomposition (Tₒₙₛₑₜ) and the percentage of mass lost at various temperature intervals.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect exothermic events, such as decomposition, and endothermic events, like melting.

-

Objective: To identify the temperatures of thermal transitions and to detect and quantify any exothermic decomposition events.

-

Instrumentation: A calibrated DSC instrument.

-

Procedure:

-

Accurately weigh 2-5 mg of 10-undecyn-1-ol into a hermetically sealed aluminum pan.

-

Place an identical, empty sealed pan on the reference sensor.

-

Heat the sample and reference from ambient temperature to a temperature beyond the decomposition point (e.g., 400 °C) at a linear heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed for endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The onset temperature and enthalpy (ΔH) of any exothermic event should be quantified.

Expected Thermal Stability Profile

While specific data for 10-undecyn-1-ol is not publicly available, a combustible liquid with a flash point of 100 °C is expected to exhibit significant decomposition at higher temperatures.[3] The alkyne functionality may undergo highly exothermic reactions, which would be observable by DSC.[6]

Table 2: Example Data Summary for Thermal Stability Analysis

| Parameter | Method | Atmosphere | Result |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | Nitrogen | Hypothetical: 220 °C |

| Mass Loss at 300 °C | TGA | Nitrogen | Hypothetical: 15% |

| Decomposition Exotherm Onset | DSC | Nitrogen | Hypothetical: 215 °C |

| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | Hypothetical: -350 J/g |

Chemical Stability and Forced Degradation

Chemical stability is assessed through forced degradation (or stress testing) studies, which are crucial for identifying potential degradation products and establishing degradation pathways.[9][10] These studies expose the compound to conditions more severe than accelerated storage to provoke degradation.

Caption: General workflow for assessing the thermal and chemical stability of a compound.

Key Experimental Protocols for Forced Degradation

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, should be used to separate and quantify the parent compound from any degradants.

4.1.1. Hydrolytic Stability (Acid and Base)

-

Objective: To evaluate the susceptibility of 10-undecyn-1-ol to hydrolysis under acidic and basic conditions.

-

Procedure:

-

Prepare solutions of 10-undecyn-1-ol (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

-

Control: Maintain a sample in the co-solvent system without acid or base.

-

Incubate all solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize them (base for the acid sample, acid for the base sample), and dilute to a suitable concentration for analysis.

-

Analyze by HPLC-UV/MS to determine the percentage of remaining 10-undecyn-1-ol and detect any degradation products.

-

4.1.2. Oxidative Degradation

-

Objective: To determine the compound's susceptibility to oxidation.

-

Procedure:

-

Prepare a solution of 10-undecyn-1-ol (e.g., 1 mg/mL).

-

Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw and analyze aliquots at specified time points.

-

Analyze by HPLC-UV/MS.

-

4.1.3. Photolytic Degradation

-

Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.

-

Procedure:

-

Expose a solution of 10-undecyn-1-ol and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

-

After exposure, prepare the samples for analysis.

-

Analyze by HPLC-UV/MS and compare the results to the dark control to assess the net effect of light exposure.

-

Potential Chemical Degradation Pathways

The bifunctional nature of 10-undecyn-1-ol presents several potential degradation pathways. Safety data sheets indicate incompatibility with oxidizing agents.[2]

-

Oxidation: The primary alcohol is susceptible to oxidation, first to an aldehyde (10-undecynal) and subsequently to a carboxylic acid (10-undecynoic acid). The terminal alkyne can also be oxidized, potentially leading to cleavage of the carbon-carbon triple bond under harsh conditions.

-

Acid/Base Reactions: While generally stable, the terminal alkyne may undergo hydration under strong acidic conditions (e.g., in the presence of mercury salts) to form a methyl ketone. The primary alcohol can undergo elimination or rearrangement under harsh acidic conditions and high temperatures.

-

Esterification: The primary alcohol can react with acidic impurities or excipients to form esters.

Caption: Potential chemical degradation pathways for 10-undecyn-1-ol.

Table 3: Example Data Summary for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time (h) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 | Hypothetical: < 2% | 0 |

| Base Hydrolysis | 0.1 N NaOH, 60 °C | 24 | Hypothetical: < 2% | 0 |

| Oxidation | 3% H₂O₂, RT | 24 | Hypothetical: 18% | 2 |

| Photolysis | ICH Q1B | - | Hypothetical: 5% | 1 |

Storage and Handling Recommendations

Based on its known properties and potential instabilities, the following storage and handling procedures are recommended:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][11]

-

Handling: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, to avoid contact with skin, eyes, or clothing.[2]

Conclusion

10-Undecyn-1-ol is a moderately stable organic compound, classified as a combustible liquid. Its primary liabilities are thermal decomposition at high temperatures and degradation via oxidation of its primary alcohol and/or terminal alkyne functional groups. It appears to be relatively stable to hydrolysis. Rigorous evaluation using the TGA, DSC, and forced degradation protocols outlined in this guide is essential for any researcher or developer to ensure the safe and effective use of this versatile chemical intermediate. The provided methodologies serve as a robust framework for generating the necessary data to support its use in further applications.

References

- 1. 10-Undecyn-1-ol, 10-Undecynol, Undec-10-yn-1-ol, 10-Undecyne-1-ol, 11-Hydroxy-1-undecyne, 2774-84-7, undecynol, undecyn, Mumbai, India [jaydevchemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. 10-十一炔-1-醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 10-Undecyn-1-ol, 96% | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. pharmasm.com [pharmasm.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 112-43-6 CAS MSDS (10-UNDECEN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide on the Basic Reactivity of Terminal Alkyne and Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of two pivotal functional groups in organic chemistry: the terminal alkyne and the hydroxyl group. A thorough understanding of their chemical behavior is paramount for the rational design and synthesis of novel molecular entities in drug discovery and development. This document outlines the core reactivity, presents quantitative data for key transformations, provides detailed experimental protocols for seminal reactions, and illustrates reaction pathways and workflows through schematic diagrams.

The Terminal Alkyne: A Versatile Functional Group

The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a carbon chain, is a versatile functional group owing to the unique properties of its sp-hybridized carbon atoms and the acidity of its terminal proton.

Acidity and Deprotonation

A key characteristic of terminal alkynes is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon, with a pKa value of approximately 25. This is significantly more acidic than the hydrogens of alkanes (pKa ~50) and alkenes (pKa ~44).[1][2] This increased acidity is attributed to the high s-character (50%) of the sp-hybridized orbital, which stabilizes the resulting acetylide anion.[2]

This acidity allows for the deprotonation of terminal alkynes by a sufficiently strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. This reaction is fundamental for the formation of carbon-carbon bonds.

Table 1: pKa Values of Representative Hydrocarbons and Alcohols

| Compound Class | Example | Hybridization of C-H Bond | Approximate pKa |

| Alkane | Ethane | sp³ | ~50 |

| Alkene | Ethene | sp² | ~44 |

| Terminal Alkyne | Acetylene | sp | ~25 [2][3][4] |

| Primary Alcohol | Methanol | - | ~16-18[3][5] |

| Secondary Alcohol | Isopropanol | - | ~17-18[5] |

| Tertiary Alcohol | tert-Butanol | - | ~18[5] |

Core Reactivity and Key Reactions

The reactivity of terminal alkynes can be broadly categorized into reactions involving the acidic proton and additions across the triple bond.

The acetylide anion, generated from the deprotonation of a terminal alkyne, is a potent carbon-centered nucleophile. It readily participates in S(_{N})2 reactions with primary alkyl halides to form new, internal alkynes. This is a cornerstone of synthetic organic chemistry for chain elongation.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] It is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.

Table 2: Representative Yields for Sonogashira Coupling of Phenylacetylene (B144264) with Various Aryl Halides

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene (B50100) | Pd(OAc)₂/CuI | NEt₃ | MeCN | 353 K (80 °C) | 24 | >95 | [7] |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Dabco | - | - | - | Quantitative | [7] |

| Bromobenzene | PdCl₂(PPh₃)₂/CuI | DIPA | DIPA | 70 | - | Moderate | [8] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Dabco | - | 70 | - | Low | [7] |

A cornerstone of "click chemistry," the CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a premier bioconjugation tool.[9][10] The active catalyst is a copper(I) species, which can be introduced directly or generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[9]

Table 3: Performance of Different Copper Sources in CuAAC Reactions

| Copper Source | Ligand | Reducing Agent | Typical Solvent | Key Advantages |

| CuSO₄ | TBTA (organic), THPTA (aqueous) | Sodium Ascorbate | Water, Buffers, DMSO, t-BuOH | Inexpensive, robust, air-stable precursor.[9] |

| CuI, CuBr | Often used without an additional ligand | None required | THF, DMF | Direct use of active Cu(I) species.[9] |